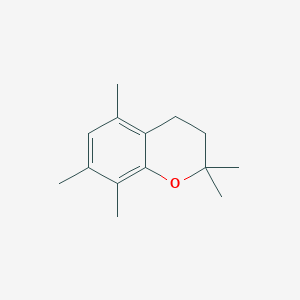
2,2,5,7,8-Pentamethylchroman
Cat. No. B1224416
M. Wt: 204.31 g/mol
InChI Key: XFZYPCNLVHSQTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05079373
Procedure details


The starting material for this synthesis was 2,2,5,7,8-pentamethylchroman and 77.55 g, 0.38 mol was dissolved in trichloromethane (1 liter) and cooled to 0° C. Chlorosulphonic acid (176.85 g, 1.52 mol) in a further 800 ml of solvent was added and the mixture stirred for 15 minutes at 0° C. and then for a further hour without cooling. The reaction mixture was poured onto ice and the organic layer separated off. This organic layer was then washed with 5% sodium carbonate solution, with saturated sodium bicarbonate solution and with brine. The aqueous washings were combined and extracted with more solvent. The original organic layer and the organic extract were combined, dried over anhydrous magnesium sulphate, stirred with activated charcoal and filtered through kieselguhr. Most of the trichloromethane was removed in vacuuo and then petroleum ether (40°/60° C.) was added and the remainder of the trichloromethane was removed in vacuuo. This crude product was dissolved in more petroleum ether and the solution cooled to 0° C. and filtered to give 45.96 g of Pmc-Cl (yield 39.7%, melting point 77°-82° C.).


[Compound]
Name
solvent
Quantity
800 mL
Type
reactant
Reaction Step Two

Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:15])[CH2:11][CH2:10][C:9]2[C:4](=[C:5]([CH3:14])[C:6]([CH3:13])=[CH:7][C:8]=2[CH3:12])[O:3]1.[Cl:16][S:17](O)(=[O:19])=[O:18]>ClC(Cl)Cl>[S:17]([Cl:16])([C:7]1[C:6]([CH3:13])=[C:5]([CH3:14])[C:4]2[O:3][C:2]([CH3:15])([CH3:1])[CH2:11][CH2:10][C:9]=2[C:8]=1[CH3:12])(=[O:19])=[O:18]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1(OC2=C(C(=CC(=C2CC1)C)C)C)C
|
Step Two
|
Name
|
|
|
Quantity
|
176.85 g
|
|
Type
|
reactant
|
|
Smiles
|
ClS(=O)(=O)O
|
[Compound]
|
Name
|
solvent
|
|
Quantity
|
800 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
1 L
|
|
Type
|
solvent
|
|
Smiles
|
ClC(Cl)Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture stirred for 15 minutes at 0° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
for a further hour without cooling
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The reaction mixture was poured onto ice
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the organic layer separated off
|
WASH
|
Type
|
WASH
|
|
Details
|
This organic layer was then washed with 5% sodium carbonate solution, with saturated sodium bicarbonate solution and with brine
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with more solvent
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The original organic layer and the organic extract
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous magnesium sulphate
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred with activated charcoal
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered through kieselguhr
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Most of the trichloromethane was removed in vacuuo
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
petroleum ether (40°/60° C.) was added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the remainder of the trichloromethane was removed in vacuuo
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
This crude product was dissolved in more petroleum ether
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the solution cooled to 0° C.
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
Outcomes


Product
Details
Reaction Time |
15 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
S(=O)(=O)(C1=C(C)C=2CCC(C)(C)OC2C(C)=C1C)Cl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 45.96 g | |
| YIELD: PERCENTYIELD | 39.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

